Cas no 2757917-34-1 (3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate)

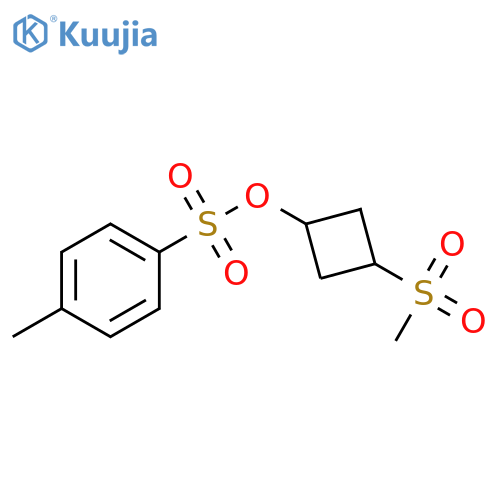

2757917-34-1 structure

商品名:3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate

3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

-

- SCHEMBL20595025

- 3-methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate

- 2757917-34-1

- EN300-6997559

- 3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate

-

- インチ: 1S/C12H16O5S2/c1-9-3-5-11(6-4-9)19(15,16)17-10-7-12(8-10)18(2,13)14/h3-6,10,12H,7-8H2,1-2H3

- InChIKey: LCDZGBQGQVGWOF-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1CC(C1)OS(C1C=CC(C)=CC=1)(=O)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 304.04391595g/mol

- どういたいしつりょう: 304.04391595g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 497

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 94.3Ų

3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6997559-0.1g |

3-methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate |

2757917-34-1 | 95.0% | 0.1g |

$804.0 | 2025-03-12 | |

| Enamine | EN300-6997559-10.0g |

3-methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate |

2757917-34-1 | 95.0% | 10.0g |

$3929.0 | 2025-03-12 | |

| Enamine | EN300-6997559-1.0g |

3-methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate |

2757917-34-1 | 95.0% | 1.0g |

$914.0 | 2025-03-12 | |

| Enamine | EN300-6997559-2.5g |

3-methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate |

2757917-34-1 | 95.0% | 2.5g |

$1791.0 | 2025-03-12 | |

| Enamine | EN300-6997559-0.05g |

3-methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate |

2757917-34-1 | 95.0% | 0.05g |

$768.0 | 2025-03-12 | |

| Enamine | EN300-6997559-0.25g |

3-methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate |

2757917-34-1 | 95.0% | 0.25g |

$840.0 | 2025-03-12 | |

| Enamine | EN300-6997559-5.0g |

3-methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate |

2757917-34-1 | 95.0% | 5.0g |

$2650.0 | 2025-03-12 | |

| Enamine | EN300-6997559-0.5g |

3-methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate |

2757917-34-1 | 95.0% | 0.5g |

$877.0 | 2025-03-12 |

3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

2757917-34-1 (3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate) 関連製品

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量